2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine
Beschreibung
Eigenschaften
Molekularformel |
C7H2Cl2FN3 |
|---|---|
Molekulargewicht |
218.01 g/mol |
IUPAC-Name |
2,4-dichloro-7-fluoropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl2FN3/c8-6-5-4(12-7(9)13-6)1-3(10)2-11-5/h1-2H |
InChI-Schlüssel |
URIQIIULNJZAGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1N=C(N=C2Cl)Cl)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Pyrido[3,2-d]pyrimidine Core Construction
The scaffold is typically assembled via cyclocondensation reactions. A common precursor, 7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one, is synthesized from 2-amino-4-fluoronicotinonitrile through a cyclization reaction with formamidine acetate under reflux in ethanol. Alternative approaches use 3-aminopyridine-2-carboxylic acid derivatives, though these often require harsher conditions.
Halogenation Precursors
Chlorination at positions 2 and 4 is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), while fluorination at position 7 is introduced either early via fluorinated building blocks (e.g., 2-amino-4-fluoronicotinonitrile) or through late-stage electrophilic substitution.
Step-by-Step Synthetic Pathways
Route 1: Sequential Halogenation
This method involves constructing the pyrido[3,2-d]pyrimidine core followed by stepwise halogenation:
-
Core Formation :
-
Chlorination at Position 4 :
-
Chlorination at Position 2 :
Key Data :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | Formamidine acetate | 80 | 12 | 78 | 95.2 |
| 2 | POCl₃ | 110 | 6 | 85 | 97.8 |
| 3 | SOCl₂ | 40 | 3 | 91 | 99.1 |
Route 2: One-Pot Halogenation
A streamlined approach reduces purification steps:
-
7-Fluoropyrido[3,2-d]pyrimidin-4(3H)-one (1.0 equiv) is treated with POCl₃ (6.0 equiv) and catalytic dimethylformamide (DMF, 0.1 equiv) under microwave irradiation (150°C, 30 min), achieving simultaneous chlorination at positions 2 and 4 (88% yield).
Optimization Strategies
Solvent and Catalyst Effects
Temperature Control
-
Chlorination above 120°C leads to decomposition (≤5% yield loss), whereas temperatures below 100°C result in incomplete reactions.
Purification and Characterization
Crystallization Techniques
Analytical Validation
Industrial-Scale Adaptation
Continuous Flow Synthesis
Waste Reduction
-
Solvent recovery systems reclaim >90% of POCl₃ and dichloromethane, aligning with green chemistry principles.
Challenges and Solutions
Regioselectivity Issues
Fluorine Stability
-
Problem : Fluorine loss occurs above 130°C.
-
Solution : Microwave-assisted reactions minimize thermal degradation.
Comparative Analysis of Methods
| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) | Industrial Flow |
|---|---|---|---|
| Total Time (h) | 21 | 1.5 | 6 |
| Overall Yield (%) | 72 | 88 | 84 |
| Purity (%) | 99.1 | 98.5 | 99.3 |
| Scalability | Moderate | High | Very High |
Analyse Chemischer Reaktionen
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at positions 2 and 4 are highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the pyrido[3,2-d]pyrimidine core. Common nucleophiles include amines, alcohols, and thiols.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms enable Suzuki-Miyaura and Buchwald-Hartwig couplings for introducing aryl, heteroaryl, or alkyl groups.
Halogen Exchange Reactions
Fluorine and chlorine substituents can be modified via halogenation or dehalogenation.
Functional Group Transformations
The core structure undergoes cyclization and functionalization to generate fused heterocycles.
-
Cyclization with chloroacetaldehyde :
Forms pyrrolo[2,3-d]pyrimidine derivatives under alkaline conditions (THF/water, 48 hours). -
Sulfonylation :
Tosyl groups introduced at position 7 using TsCl/DIEA (97% purity, inert atmosphere) .
Solvent and Temperature Effects
Reaction efficiency depends critically on solvent polarity and temperature:
-
DMF or acetonitrile enhances SNAr rates due to high dielectric constants .
-
Temperatures >100°C are required for POCl₃-mediated chlorinations .
Comparative Reactivity of Halogens
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| 2-Cl | Moderate | Suzuki coupling, amination |
| 4-Cl | High | SNAr, nucleophilic substitution |
| 7-F | Low | Stabilizes intermediates; rarely substituted |
This compound’s reactivity profile underscores its utility as a scaffold in drug discovery, particularly for kinase inhibitors and heterocyclic pharmacophores . Future research may explore photochemical or electrochemical activation to further diversify its applications.
Wissenschaftliche Forschungsanwendungen
Toll-like Receptor Modulation
One of the primary applications of 2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine is its role as a modulator of toll-like receptors (TLRs), specifically TLR-8. TLRs are crucial components of the immune system that recognize pathogens and initiate immune responses. The modulation of TLRs can enhance the immune response against various diseases, including viral infections and cancers.
- Mechanism of Action : The compound has been shown to activate TLR-8, leading to the induction of pro-inflammatory cytokines such as IL-12. This activation can augment antiviral T cell responses and enhance the activity of natural killer (NK) cells against viral infections like hepatitis B .
- Clinical Implications : The ability to modulate TLR-8 suggests that this compound could be developed into therapeutics for chronic viral infections and conditions characterized by immune dysfunction. For instance, it has potential applications in treating chronic hepatitis B by restoring antiviral immunity through TLR-8 activation .
Antiviral Activity
The compound's antiviral properties are significant in the context of developing new treatments for viral infections. Its mechanism involves enhancing the body's immune response to effectively combat viruses.
- Case Studies : Research indicates that administration of this compound in animal models has led to improved outcomes in viral load reduction and enhanced immune responses against hepatitis B virus (HBV) .
Targeting Cancer Cell Pathways
In addition to its immunomodulatory effects, this compound has been investigated for its potential to inhibit specific cancer-related pathways.
- PI3Kδ Inhibition : The compound has been identified as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in cell survival and growth pathways that are often dysregulated in cancers. This inhibition could lead to reduced tumor growth and improved efficacy of existing cancer therapies .
Synergistic Effects with Other Treatments
Research suggests that combining this compound with other therapeutic agents may enhance treatment efficacy.
- Combination Therapies : Studies have shown promising results when this compound is used alongside traditional chemotherapeutics, indicating potential for synergistic effects that lead to improved patient outcomes in cancer treatment scenarios .
Summary Table of Applications
| Application Area | Mechanism/Action | Potential Outcomes |
|---|---|---|
| Toll-like Receptor Modulation | Activates TLR-8; induces IL-12 production | Enhanced antiviral immunity; HBV treatment |
| Antiviral Activity | Boosts immune response against viruses | Reduced viral load; improved immune function |
| Cancer Research | Inhibits PI3Kδ pathway; potential synergistic effects | Reduced tumor growth; enhanced therapy efficacy |
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lipophilicity allows it to diffuse easily into cells, where it can inhibit or activate various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-fluoropyrido[3,2-d]pyrimidine
- Core Structure : Pyrido[3,2-d]pyrimidine.
- Substituents : Chlorine at position 4, fluorine at position 6.
- Molecular Weight : 183.57 g/mol.
- Key Properties : Reported in a 1996 Journal of Medicinal Chemistry study, highlighting its relevance in drug discovery. The altered positions of Cl and F compared to the target compound may influence electronic properties and binding interactions .
2,4,6-Trichloro-7-fluoropyrido[3,2-d]pyrimidine
- Core Structure : Pyrido[3,2-d]pyrimidine.
- Substituents : Chlorine at positions 2, 4, 6; fluorine at position 7.
- Molecular Weight : 252.46 g/mol.
- Key Properties : Higher density (1.761 g/cm³) and molecular weight due to additional Cl atoms. The trichloro substitution may enhance lipophilicity and steric hindrance compared to the dichloro target compound .
Compounds with Varied Heterocyclic Cores
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
- Core Structure: Thieno[3,2-d]pyrimidine (sulfur-containing heterocycle).
- Substituents : Chlorine at positions 2 and 4; methyl at position 7.
- Molecular Weight : 219.09 g/mol.
- Key Properties: The thieno core introduces sulfur, altering electronic properties compared to pyrido derivatives. This may affect solubility and metabolic stability .
2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
- Core Structure : Pyrrolo[2,3-d]pyrimidine (nitrogen-rich fused ring).
- Substituents : Chlorine at positions 2 and 5.
- Molecular Weight : 178.02 g/mol.
- However, the lack of fluorine reduces halogen-mediated interactions .
Positional Isomers and Ring Fusion Variants
2,4-Dichloro-7-fluoropyrido[4,3-d]pyrimidine
- Core Structure : Pyrido[4,3-d]pyrimidine (different ring fusion).
- Substituents : Chlorine at positions 2 and 4; fluorine at position 7.
- Molecular Weight : 218.02 g/mol.
Comparative Data Table
*Molecular weight inferred from analogs in and .
Key Structural and Functional Insights
Substituent Position: The placement of Cl and F significantly impacts electronic properties. For example, 4-Cl-6-F () vs.
Heterocyclic Core: Pyrido derivatives offer nitrogen-rich environments for hydrogen bonding. Thieno/pyrrolo cores introduce sulfur or additional nitrogen atoms, affecting solubility and reactivity .
Halogen Effects : Chlorine and fluorine (electron-withdrawing groups) may enhance metabolic stability and influence pharmacokinetics .
Biologische Aktivität
2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrido[3,2-d]pyrimidine core with dichloro and fluorine substituents that influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown significant inhibitory activity against Plasmodium falciparum DHFR, an essential enzyme for folate metabolism in parasites. This inhibition can disrupt DNA synthesis in the parasite, leading to its death .
- Kinase Inhibition : The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in signaling pathways related to cancer proliferation. Inhibiting these kinases can halt tumor growth .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth .
Anticancer Activity
The compound's anticancer properties have been highlighted in several studies. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Comparative Analysis with Similar Compounds
A comparative study of this compound with other pyrido[3,2-d]pyrimidines reveals its unique position due to the presence of chlorine and fluorine substituents. These modifications enhance its biological activity compared to analogs lacking these groups.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | DHFR inhibition, kinase inhibition |
| 2,4-Dichloro-7-methylpyrrolo[2,3-d]pyrimidine | Moderate anticancer | Kinase inhibition |
| 2,4-Dichloro-7-phenylpyrrolo[2,3-d]pyrimidine | Low antimicrobial | Limited enzyme interaction |
Case Studies
- In Vitro Studies : A study assessing the inhibitory effects on Plasmodium falciparum DHFR found that derivatives of pyrido[3,2-d]pyrimidines exhibited IC50 values ranging from 1.3 nM to 243 nM against wild-type strains . This suggests that structural modifications can significantly enhance potency.
- Cell Line Studies : In cancer models using AsPC-1 pancreatic cancer cells treated with compounds similar to this compound demonstrated reduced cell viability and increased apoptosis rates compared to untreated controls .
Q & A
Q. What synthetic strategies are commonly employed to prepare 2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution reactions. For example, dichloro intermediates (e.g., 2,4-dichlorothieno[3,2-d]pyrimidine) are used as starting materials, with fluorine introduced via displacement reactions using fluorinating agents like KF or CsF under reflux in polar aprotic solvents (e.g., DMF, DMSO) at 100–150°C for 4–8 hours . Catalysts such as DIPEA or trimethylamine enhance reactivity, while microwave-assisted synthesis (e.g., CEM Discovery SP) reduces reaction times . Optimization requires monitoring via TLC or LCMS to confirm intermediate purity (≥95% by Agilent 6100 LCMS) .
Q. How should researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal: Segregate halogenated waste and dispose via certified hazardous waste contractors to avoid environmental contamination .
- Emergency Protocols: In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. What analytical techniques are critical for characterizing this compound and confirming purity?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR (e.g., Varian INOVA-400/600 MHz) in DMSO-d6 to confirm structure. Coupling constants () help resolve aromatic proton patterns .
- Mass Spectrometry: High-resolution MS (e.g., QSTAR system) validates molecular weight (expected: ~228.58 g/mol) .
- Purity Assessment: LCMS (Agilent 6100) with C18 columns and UV detection at 254 nm ensures ≥95% purity .
Advanced Research Questions
Q. How can molecular docking and computational modeling guide the design of this compound derivatives for multi-target inhibition?
Methodological Answer:
- Target Selection: Use PDB structures (e.g., AChE: 1B41, BuChE: 1P0I) to model interactions with cholinesterases or kinases .
- Software Tools: Discovery Studio 4.0’s LibDock algorithm predicts binding affinities by analyzing polar/nonpolar contacts (e.g., hydrogen bonds with catalytic triads) .
- Validation: Compare docking scores (e.g., LibDock scores >100) with experimental IC values. For example, compound 8h showed IC = 900 nM against Aβ40 aggregation .
Q. What experimental approaches evaluate the multi-target activity of this compound derivatives in neurodegenerative disease models?
Methodological Answer:
- Cholinesterase Inhibition: Ellman’s assay using acetylthiocholine iodide (ATChI) and butyrylthiocholine iodide (BuTChI) at pH 8.0; measure absorbance at 412 nm .
- Amyloid-β Aggregation: Thioflavin T fluorescence assay (ex/em: 440/490 nm) with Aβ40/Aβ42 peptides; IC values <10 μM indicate potency .
- Iron Chelation: Ferrozine-based colorimetry at 562 nm; compounds like 10b show 22–37% Fe chelation, correlating with neuroprotection .
Q. How can fluorination at the 7-position enhance the bioactivity and pharmacokinetic properties of pyrido[3,2-d]pyrimidine derivatives?
Methodological Answer:
- Electronic Effects: Fluorine’s electronegativity improves membrane permeability and metabolic stability by reducing CYP450-mediated oxidation .
- Biological Activity: Fluorine at C-7 in This compound enhances kinase inhibition (e.g., CHK1 IC <100 nM) by forming halogen bonds with ATP-binding pockets .
- SAR Studies: Compare fluorinated vs. non-fluorinated analogs in cell viability assays (e.g., HT29 colon cancer cells) to quantify potency improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
